5-[5-(dithiolan-3-yl)pentanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that features a unique structure combining a dithiolan ring and a dipyrido pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps. One common approach starts with the preparation of the dithiolan ring, which can be synthesized from lipoic acid. The lipoic acid is reacted with a suitable amine to form the amide linkage, followed by cyclization to form the dithiolan ring .
The dipyrido pyrimidinone core is synthesized separately through a series of condensation reactions involving pyridine derivatives. The final step involves coupling the dithiolan ring with the dipyrido pyrimidinone core under specific conditions, such as using dichloromethane (DCM) as a solvent and cooling the reaction mixture with an ice water bath .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolan ring, forming thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dithiolan ring can form disulfide bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound can disrupt bacterial membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Lipoic Acid: Shares the dithiolan ring structure but lacks the dipyrido pyrimidinone core.
Thioctic Acid: Similar to lipoic acid but with different functional groups.
Dipyrido Pyrimidinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its combination of the dithiolan ring and dipyrido pyrimidinone core, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
5-[5-(dithiolan-3-yl)pentanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c23-18(7-2-1-5-14-9-12-25-26-14)21-11-8-16-15(13-21)19(24)22-10-4-3-6-17(22)20-16/h3-4,6,10,14H,1-2,5,7-9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSBMSVERAHJAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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